Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Overview
Description
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is a conjugated polymer known for its application in organic electronics, particularly in solar cells. This compound is characterized by its extended π-conjugation, which facilitates efficient charge transport and separation, making it a valuable material in the field of photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] typically involves a Stille coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of stannylated monomers with halogenated monomers under inert conditions . The reaction is carried out in anhydrous toluene or chlorobenzene at elevated temperatures (typically 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this polymer involves scaling up the Stille coupling reaction. The process requires stringent control of reaction conditions to ensure high yield and purity. The polymer is then purified using techniques such as Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual monomers .
Chemical Reactions Analysis
Types of Reactions
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as ferric chloride (FeCl₃) to form radical cations.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The polymer can undergo substitution reactions where functional groups are introduced into the polymer backbone.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
Oxidation: Radical cations and oxidized polymer chains.
Reduction: Reduced polymer chains with altered electronic properties.
Substitution: Functionalized polymer chains with new functional groups.
Scientific Research Applications
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] has a wide range of scientific research applications:
Chemistry: Used as a hole-transport material in organic solar cells, enhancing charge separation and transport.
Medicine: Investigated for use in biosensors and drug delivery systems.
Industry: Utilized in the production of flexible electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs)
Mechanism of Action
The mechanism by which Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] exerts its effects involves its extended π-conjugation, which facilitates efficient charge transport and separation. The polymer interacts with light to generate excitons, which are then separated into free charge carriers at the donor-acceptor interface. These charge carriers are transported through the polymer matrix to the electrodes, resulting in the generation of electrical current .
Comparison with Similar Compounds
Similar Compounds
- Poly[{2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione}-alt-{[2,2’-(1,4-phenylene)bis-thiophene]-5,5’-diyl}]
- Poly[{2,5-bis(2-octyldodecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(2,5-thiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}]
Uniqueness
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is unique due to its specific side chains and backbone structure, which provide optimal solubility, film-forming properties, and electronic characteristics. This makes it particularly suitable for use in high-performance organic electronic devices .
Properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-(2-methoxyethyl)-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-4-11-24-17(21)16(18(25)22-20(24)27)23(12-13-28-3)19(26)15(5-2)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13,21H2,1-3H3,(H,22,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXDLRCITUMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(CC)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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